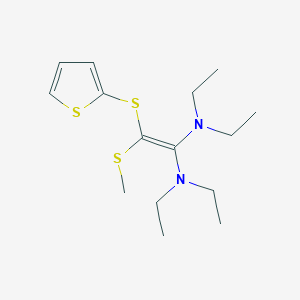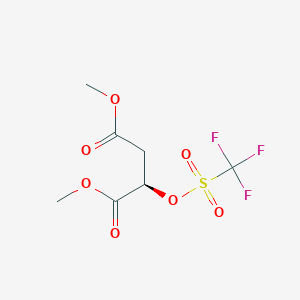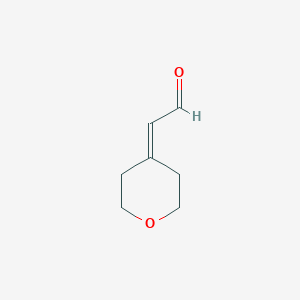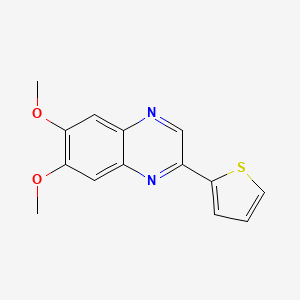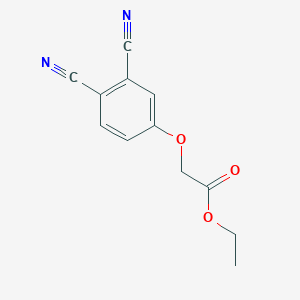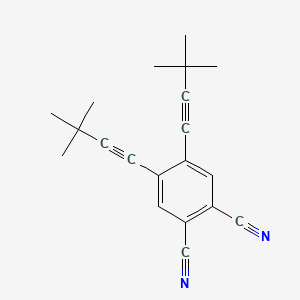
1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)- is an organic compound with a complex structure that includes two nitrile groups and two butynyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)- typically involves the reaction of 1,2-benzenedicarbonitrile with 3,3-dimethyl-1-butyne under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as triethylamine, to facilitate the coupling reaction. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The butynyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism by which 1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)- exerts its effects involves interactions with specific molecular targets. The nitrile groups can form hydrogen bonds or coordinate with metal ions, while the butynyl groups can participate in π-π interactions or other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in various chemical and biological processes.
類似化合物との比較
Similar Compounds
1,2-Benzenedicarbonitrile: A simpler compound with only nitrile groups attached to the benzene ring.
Tetrafluorophthalonitrile: Contains fluorine atoms in addition to nitrile groups, offering different reactivity and properties.
1,2-Benzenedicarbonitrile, 4,5-diamino-: Features amino groups instead of butynyl groups, leading to different chemical behavior.
Uniqueness
1,2-Benzenedicarbonitrile, 4,5-bis(3,3-dimethyl-1-butynyl)- is unique due to the presence of both nitrile and butynyl groups, which provide a combination of reactivity and structural features not found in simpler analogs. This makes it a valuable compound for specialized applications in materials science and organic synthesis.
特性
CAS番号 |
175883-84-8 |
|---|---|
分子式 |
C20H20N2 |
分子量 |
288.4 g/mol |
IUPAC名 |
4,5-bis(3,3-dimethylbut-1-ynyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H20N2/c1-19(2,3)9-7-15-11-17(13-21)18(14-22)12-16(15)8-10-20(4,5)6/h11-12H,1-6H3 |
InChIキー |
LGGNDTYLNMRNDN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C#CC1=CC(=C(C=C1C#CC(C)(C)C)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


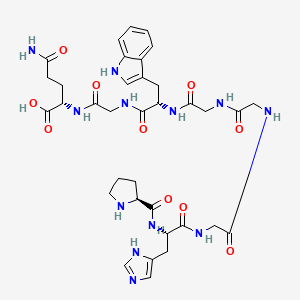
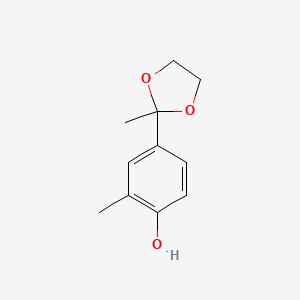
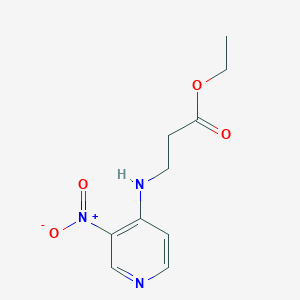
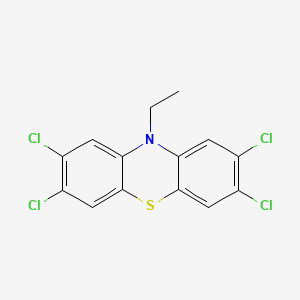
![Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B12566381.png)
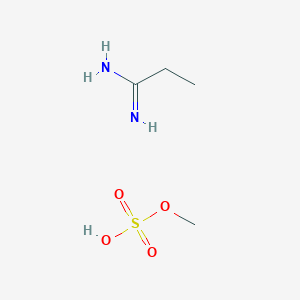
![2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine](/img/structure/B12566393.png)
